molecular formula C11H14N4O3S B2391830 Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 922051-88-5

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No.: B2391830
CAS No.: 922051-88-5
M. Wt: 282.32
InChI Key: BBDNBZUWUCEMBC-UHFFFAOYSA-N
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Description

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a chemical compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate typically involves the reaction of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate with ethyl 2-[(bis-methylsulfanyl)methylidene]amino]acetate. The reaction conditions include heating the reactants in a suitable solvent, such as ethanol, under reflux for several hours.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but on a larger scale. The process involves careful control of temperature, pressure, and reaction time to ensure the purity and yield of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its antimicrobial properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and altering their activity.

Comparison with Similar Compounds

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is unique due to its specific structure and properties. Similar compounds include:

  • Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

  • Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl)acetate

  • Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)ethyl)acetate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate, with the CAS number 922051-88-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer activities, and summarizes relevant research findings.

  • Molecular Formula : C₁₁H₁₄N₄O₃S
  • Molecular Weight : 282.32 g/mol
  • Structure : The compound features a triazolo-pyrimidine core linked to an ethyl acetate moiety via a thioether bond.

Antibacterial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

  • Mechanism of Action : The antibacterial activity is thought to arise from the inhibition of bacterial DNA synthesis and cell wall formation. Triazole derivatives can interfere with essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial replication and survival .
  • Case Studies : In vitro studies have demonstrated that similar triazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from triazoles have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.125
Pseudomonas aeruginosa0.250
Klebsiella pneumoniae0.500

Anticancer Activity

The anticancer potential of this compound has also been investigated in various studies.

  • Cell Lines Tested : The compound has been tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicate that it may induce apoptosis and inhibit cell proliferation effectively.
  • Research Findings : A study reported that triazole derivatives exhibited significant antiproliferative effects on MCF-7 cells with IC₅₀ values ranging from 10 to 50 μg/mL depending on the specific derivative tested . The mechanism involves disruption of microtubule dynamics leading to cell cycle arrest.
Cell LineIC₅₀ (μg/mL)
MCF-730
A54940

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Triazole Core : Utilizing condensation reactions involving hydrazines and carbonyl compounds.
  • Thioether Formation : Reaction with thiol compounds to introduce the thioether functionality.
  • Acetate Esterification : Final step involves esterification with ethyl acetate to yield the target compound.

Properties

IUPAC Name

ethyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-3-7-5-8(16)12-10-13-14-11(15(7)10)19-6-9(17)18-4-2/h5H,3-4,6H2,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDNBZUWUCEMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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